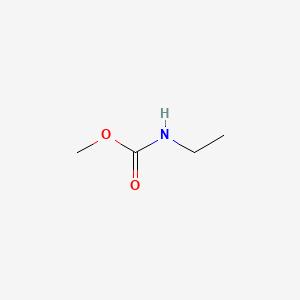

Methyl ethylcarbamate

Übersicht

Beschreibung

It is an ester of carbamic acid and appears as a white solid . This compound is used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Ethyl-Carbamsäuremethylester kann durch Veresterung von Carbamsäure mit Ethanol und Methanol synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen der Reaktanten in Gegenwart eines Mineralsäurekatalysators wie Schwefelsäure . Die Reaktion ist reversibel und erzeugt Wasser als Nebenprodukt .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird die Verbindung oft unter Verwendung einer Dean-Stark-Apparatur hergestellt, um kontinuierlich Wasser zu entfernen und die Reaktion bis zur Vollendung zu treiben . Dieses Verfahren gewährleistet eine höhere Ausbeute des Esters.

Analyse Chemischer Reaktionen

Reaction with Aldehydes

Methyl carbamate undergoes nucleophilic reactions with aldehydes, forming gem-diurethanes. Key mechanistic insights include :

-

Mechanism :

-

Activation of the aldehyde’s carbonyl group by an acid catalyst.

-

Nucleophilic attack by the carbamate’s nitrogen.

-

Formation of a hemiaminal intermediate and subsequent iminium ion.

-

Stabilization via a second carbamate attack, yielding the gem-diurethane.

-

-

Critical Factors :

-

Catalyst : Acetic anhydride acts as both solvent and hygroscopic agent, removing water to shift equilibrium.

-

Temperature : Optimal at 100–120°C for complete conversion.

-

Atmospheric Degradation with OH Radicals

Methyl carbamate reacts with atmospheric OH radicals primarily via hydrogen abstraction :

-

Primary Pathway :

Abstraction from the N-methyl group dominates (89–96% contribution across 260–400 K).

-

Kinetic Parameters :

Thermal and Hydrolytic Reactivity

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

Methyl ethylcarbamate serves as an important intermediate in organic synthesis. It can participate in various reactions, including:

- Reactions with Aldehydes : MEC can react with aldehydes to form urethane derivatives. This reaction pathway has been studied to understand the mechanisms involved and the potential for synthesizing valuable compounds through reductive amination processes .

- Synthesis of Other Carbamates : MEC is involved in the production of other carbamate derivatives, which are used in pharmaceuticals and agrochemicals. Its synthesis often involves urea and alcohol reactions under specific conditions to optimize yield and minimize toxicity .

Analytical Methods for Detection

The detection of this compound in various matrices is critical for ensuring food safety and compliance with health regulations. Several analytical techniques have been developed:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is widely used for the simultaneous determination of MEC and ethyl carbamate in food products such as rice wine. The sensitivity and specificity of GC-MS make it a preferred choice in food analysis .

- Fourier-transform Infrared Spectroscopy (FTIR) : FTIR has been employed alongside multivariate data analysis for rapid screening of MEC levels in alcoholic beverages, showcasing its potential for expeditious quality control .

Biodegradation and Environmental Applications

Research has highlighted the potential for biodegradation of this compound using specific enzymes:

- Ethyl Carbamate Hydrolase (ECH) : A novel enzyme isolated from Acinetobacter calcoaceticus demonstrates high specificity for MEC degradation. Studies show that immobilized ECH can reduce MEC concentrations significantly while maintaining flavor integrity in fermented products like liquor . This biotechnological application points to a sustainable approach to managing harmful compounds in food.

Industrial Uses

This compound finds applications across various industries:

- Food Industry : It is often monitored in fermented foods and beverages due to its presence as a byproduct of fermentation processes. Regulatory bodies focus on its levels to ensure consumer safety.

- Pharmaceuticals : MEC is utilized as an intermediate in the synthesis of certain pharmaceuticals, particularly those that require carbamate functionalities for their biological activity .

Case Study 1: Detection in Yellow Rice Wine

A study established a method for detecting both methyl and ethyl carbamates in yellow rice wine using GC-MS. The findings underscored the importance of monitoring these compounds due to their potential health risks associated with consumption .

Case Study 2: Biodegradation Research

Research on ECH demonstrated its effectiveness in degrading this compound under various conditions, revealing its potential application in reducing harmful levels of this compound in alcoholic beverages without compromising product quality .

Wirkmechanismus

The mechanism of action of Ethyl-Carbamic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions . The compound’s effects are mediated through its ability to form stable intermediates and products with other molecules .

Vergleich Mit ähnlichen Verbindungen

- Ethyl N-methylcarbamate

- Methylurethane

- N-Methylurethan

- Methylcarbamic acid, ethyl ester

Comparison: Ethyl-Carbamic Acid Methyl Ester is unique due to its specific ester linkage and the presence of both ethyl and methyl groups. This combination imparts distinct chemical properties, making it more versatile in certain applications compared to its analogs .

Biologische Aktivität

Methyl ethylcarbamate (MEC) is a carbamate compound that has garnered attention due to its potential biological activities, particularly in relation to its toxicity and carcinogenicity. This article provides a comprehensive overview of the biological activity of MEC, supported by various studies and data.

Chemical Structure and Properties

This compound is an organic compound with the formula . It is structurally related to other carbamates, including methyl carbamate and ethyl carbamate. The compound is primarily used in industrial applications but has been studied for its biological effects.

Biological Activity Overview

-

Genotoxicity Studies :

- Research indicates that this compound does not exhibit significant genotoxicity compared to its structural analogs. For instance, in a study utilizing the Pig-a mutation assay, methyl carbamate (MC) and ethyl carbamate (EC) were evaluated for their mutagenic potential. While EC demonstrated a significant increase in mutant reticulocytes, indicating genotoxic effects, MEC did not show similar mutagenic responses .

-

Carcinogenic Potential :

- This compound has been assessed for its carcinogenic properties. Unlike ethyl carbamate, which has been classified as a potent carcinogen due to its ability to induce DNA damage through reactive epoxide formation, MEC appears to have a weaker carcinogenic profile. Studies suggest that any potential carcinogenicity associated with MEC may be linked to secondary mechanisms such as inflammation rather than direct DNA damage .

Case Study: In Vivo Toxicity Assessment

A study conducted on Sprague Dawley rats exposed to varying doses of methyl carbamate revealed no significant mutagenic effects associated with MEC. The study monitored the frequency of mutant reticulocytes over a 43-day period, concluding that while EC showed substantial mutagenicity, MEC did not produce similar results .

Table: Comparative Biological Activity of Carbamates

| Compound | Genotoxicity | Carcinogenicity | Mechanism of Action |

|---|---|---|---|

| Methyl Carbamate | Positive | Weak | Indirect (inflammation) |

| Ethyl Carbamate | Positive | Strong | Direct DNA damage via epoxide formation |

| This compound | Negative | Weak | Indirect (potential inflammation) |

Pharmacological Implications

This compound's lack of significant genotoxicity suggests limited immediate risk in terms of direct DNA damage. However, its potential role in promoting inflammatory pathways raises concerns regarding long-term exposure and chronic toxicity.

Industrial Applications

MEC is utilized in various industrial applications, including as a reactive intermediate in the synthesis of polymers and pharmaceuticals. Its safety profile necessitates careful handling to mitigate exposure risks.

Eigenschaften

IUPAC Name |

methyl N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3-5-4(6)7-2/h3H2,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEARPZNULDFPNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210261 | |

| Record name | Carbamic acid, ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6135-31-5 | |

| Record name | Methyl ethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006135315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL ETHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA2E9801WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.